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molecular formula C11H11N3O2 B8528628 2-Cyclopropyl-3-methyl-6-nitroimidazo[1,2-a]pyridine

2-Cyclopropyl-3-methyl-6-nitroimidazo[1,2-a]pyridine

Cat. No. B8528628
M. Wt: 217.22 g/mol
InChI Key: PEFVNMSRFMQVPW-UHFFFAOYSA-N
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Patent
US07504412B2

Procedure details

Operations similar to Production Example 1-(1) were conducted using 1-cyclopropyl-1-propanone, and successively those of Production 1-(2) were conducted using 2-amino-5-nitropyridine. The solid whereupon obtained was suspended in ethyl acetate, washed with saturated aqueous sodium hydrogencarbonate solution and purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to provide the title compounds as yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)[CH2:5][CH3:6])[CH2:3][CH2:2]1.[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1>C(OCC)(=O)C>[CH:1]1([C:4]2[N:8]=[C:9]3[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]3[C:5]=2[CH3:6])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid whereupon obtained
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogencarbonate solution
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane/ethyl acetate=4/1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=C2N(C=C(C=C2)[N+](=O)[O-])C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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